molecular formula C6H7NO3 B603420 (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione CAS No. 7251-95-8

(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione

Cat. No.: B603420
CAS No.: 7251-95-8
M. Wt: 141.12g/mol
InChI Key: WXYOOMOFQINRLU-UHFFFAOYSA-N
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Description

(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione typically involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they might be investigated as potential drug candidates for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione include other furan derivatives with different substituents. Examples might include:

  • 2,5-dimethylfuran
  • 2-furoic acid
  • 5-hydroxymethylfurfural

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Its aminoethylidene group may offer unique reactivity compared to other furan derivatives.

Properties

CAS No.

7251-95-8

Molecular Formula

C6H7NO3

Molecular Weight

141.12g/mol

IUPAC Name

4-ethanimidoyl-3-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h7-8H,2H2,1H3

InChI Key

WXYOOMOFQINRLU-UHFFFAOYSA-N

SMILES

CC(=N)C1=C(COC1=O)O

Origin of Product

United States

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